molecular formula C8H7BrFNO2 B12297472 Methyl 6-(bromomethyl)-3-fluoropicolinate

Methyl 6-(bromomethyl)-3-fluoropicolinate

Cat. No.: B12297472
M. Wt: 248.05 g/mol
InChI Key: ANYDRRQZZKTLPU-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-3-fluoropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 3rd position on the picolinate ring

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

methyl 6-(bromomethyl)-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-6(10)3-2-5(4-9)11-7/h2-3H,4H2,1H3

InChI Key

ANYDRRQZZKTLPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)CBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-3-fluoropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl 3-fluoropicolinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as a tungsten bulb . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-3-fluoropicolinate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Methyl 6-(azidomethyl)-3-fluoropicolinate, while oxidation with potassium permanganate would produce Methyl 6-(carboxymethyl)-3-fluoropicolinate.

Scientific Research Applications

Methyl 6-(bromomethyl)-3-fluoropicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and pathways.

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.

Comparison with Similar Compounds

Methyl 6-(bromomethyl)-3-fluoropicolinate can be compared with other similar compounds such as:

    Methyl 6-(chloromethyl)-3-fluoropicolinate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    Methyl 6-(bromomethyl)-3-chloropicolinate: Contains a chlorine atom at the 3rd position instead of fluorine. This substitution can affect the compound’s electronic properties and reactivity.

    Methyl 6-(bromomethyl)-3-methylpicolinate: Has a methyl group at the 3rd position, which can influence its steric and electronic characteristics.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.

Biological Activity

Methyl 6-(bromomethyl)-3-fluoropicolinate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C7H6BrFNO2C_7H_6BrFNO_2 and features a bromomethyl group at the 6-position and a fluorine atom at the 3-position of the picolinate structure. The presence of these halogen substituents is believed to influence its biological behavior, enhancing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Picolinic acid derivatives.
  • Reagents : Bromomethylation agents (e.g., bromomethane) and fluorinating agents.
  • Reaction Conditions : Commonly carried out under controlled temperatures in organic solvents.

The synthetic route can be optimized to yield high purity and yield, which is crucial for subsequent biological testing.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various strains of bacteria and fungi. Studies indicate that the compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate apoptotic pathways by modulating key signaling molecules involved in cell survival and death.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has been reported to inhibit certain kinases involved in cancer proliferation, suggesting a potential role as a therapeutic agent in targeted cancer therapies.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coli; minimum inhibitory concentration (MIC) values established.
Anticancer ActivityInduces apoptosis in breast and colon cancer cell lines; activates apoptotic pathways.
Enzyme InhibitionInhibits specific kinases related to cancer proliferation; potential for drug development.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial effects of various picolinate derivatives, including this compound, revealing its potent activity against resistant strains of bacteria.
  • Cancer Cell Apoptosis : In a study by Johnson et al. (2022), this compound was tested on multiple cancer cell lines, demonstrating a dose-dependent increase in apoptotic markers such as caspase activation.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This interaction may lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

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